5-Bromo-N-methoxy-N-methylpicolinamide
Overview
Description
5-Bromo-N-methoxy-N-methylpicolinamide is a brominated derivative of picolinamide, characterized by the presence of a bromine atom at the 5-position of the pyridine ring, and methoxy and methyl groups at the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromopicolinic acid as the starting material.
Amide Formation: The carboxylic acid group is converted to an amide by reacting with methoxyamine and methylamine under dehydration conditions.
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, alkylated derivatives, and other substituted picolinamides.
Scientific Research Applications
5-Bromo-N-methoxy-N-methylpicolinamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N-methoxy-N-methylpicolinamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating their activity. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparison with Similar Compounds
5-Bromopicolinic Acid: The parent compound without the methoxy and methyl groups.
N-Methoxy-N-methylpicolinamide: The compound without the bromine atom.
5-Chloro-N-methoxy-N-methylpicolinamide: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-N-methoxy-N-methylpicolinamide is unique due to the presence of both bromine and the methoxy-methyl groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUKLNVJRGVRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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